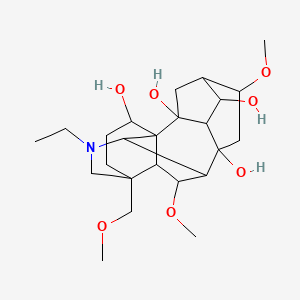

10-Hydroxyneoline

Description

BenchChem offers high-quality 10-Hydroxyneoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxyneoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H39NO7 |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-14(26)24-19(21)17(32-4)15(20(24)25)22(28)9-13(31-3)12-8-23(24,29)18(22)16(12)27/h12-20,26-29H,5-11H2,1-4H3 |

InChI Key |

COLAMBKEZAEWGO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 10-Hydroxyneoline: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diterpene alkaloid 10-Hydroxyneoline, focusing on its natural sources and the methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of 10-Hydroxyneoline

10-Hydroxyneoline is a diterpene alkaloid naturally occurring in plants of the Aconitum genus. The primary documented sources for this compound are:

-

Aconitum fukutomei : The roots of this plant are the principal source from which 10-Hydroxyneoline was first identified.[1]

-

Aconitum carmichaelii : This species is another known producer of 10-Hydroxyneoline.

These plants, commonly known as aconite or monkshood, are notorious for producing a wide array of structurally complex and biologically active diterpenoid alkaloids.

Experimental Protocol: Isolation and Purification of 10-Hydroxyneoline

2.1. Extraction

-

Plant Material Preparation : Air-dried and powdered roots of Aconitum fukutomei or Aconitum carmichaelii are used as the starting material.

-

Solvent Extraction : The powdered plant material is subjected to reflux extraction with an organic solvent, typically 80% ethanol. This process is repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Concentration : The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

2.2. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Defatting : The acidic solution is then partitioned with a non-polar solvent, such as diethyl ether or petroleum ether, to remove neutral and weakly acidic compounds, including fats and pigments.

-

Basification and Extraction : The acidic aqueous layer containing the protonated alkaloids is then made alkaline (e.g., with ammonia (B1221849) solution to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous phase using a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607).

-

Concentration : The organic solvent containing the total alkaloids is concentrated under reduced pressure to yield the total alkaloid fraction.

2.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography : The total alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration being incrementally increased. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing 10-Hydroxyneoline are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate). The elution can be isocratic or a gradient program. The eluent is monitored by a UV detector, and the peak corresponding to 10-Hydroxyneoline is collected.

-

Final Purification : The collected fraction is concentrated to yield pure 10-Hydroxyneoline. The purity can be assessed by analytical HPLC and the structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Specific quantitative data for the yield of 10-Hydroxyneoline from its natural sources is not available in the reviewed literature. However, the content of diterpenoid alkaloids in Aconitum species can vary significantly based on the species, geographical location, and harvesting time. The following table provides a general overview of the types of quantitative data that would be relevant for the isolation of 10-Hydroxyneoline.

| Parameter | Description | Expected Range/Value |

| Extraction Yield | Percentage of total crude extract obtained from the dry weight of the plant material. | Varies, but typically in the range of 5-15%. |

| Total Alkaloid Yield | Percentage of the total alkaloid fraction obtained from the crude extract. | Highly variable, dependent on the plant source. |

| 10-Hydroxyneoline Yield | Milligrams of pure 10-Hydroxyneoline obtained per kilogram of dry plant material. | Data not available. |

| Purity | Purity of the final isolated compound as determined by analytical HPLC. | >95% for research and drug development purposes. |

Experimental Workflow Diagram

Caption: A generalized workflow for the isolation of 10-Hydroxyneoline.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by 10-Hydroxyneoline. Diterpenoid alkaloids from Aconitum species are known to exhibit a wide range of biological activities, often targeting ion channels and neuronal receptors. For instance, some aconitine-type alkaloids are known to interact with voltage-gated sodium channels. However, the specific molecular targets and signaling cascades affected by 10-Hydroxyneoline remain an area for future research.

Caption: Putative signaling pathway for 10-Hydroxyneoline (hypothetical).

Conclusion

10-Hydroxyneoline represents an interesting natural product from the Aconitum genus. This guide outlines its known natural sources and provides a representative protocol for its isolation and purification. The lack of specific data on its yield and biological activity, including its interaction with cellular signaling pathways, highlights the need for further research to fully elucidate the pharmacological potential of this diterpene alkaloid. The methodologies and information presented herein are intended to provide a solid foundation for researchers to build upon in their future investigations of 10-Hydroxyneoline.

References

10-Hydroxyneoline: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyneoline is a diterpene alkaloid first isolated from Aconitum fukutomei.[1] As a member of the aconitine (B1665448) family of alkaloids, it possesses a complex chemical structure that is of interest to researchers in natural product chemistry and drug discovery. This technical guide provides a summary of the currently available data on the physicochemical properties of 10-Hydroxyneoline. It is important to note that much of the available data is predictive, and experimental validation is limited in the public domain.

Physicochemical Properties

The known and predicted physicochemical properties of 10-Hydroxyneoline are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the design of potential drug delivery systems.

| Property | Value | Data Type | Source |

| Molecular Formula | C₂₄H₃₉NO₇ | Experimental | [1][2] |

| Molecular Weight | 453.58 g/mol | Calculated | [1][2] |

| Boiling Point | 610.2 ± 55.0 °C | Predicted | [2] |

| Density | 1.37 ± 0.1 g/cm³ | Predicted | [2] |

| pKa | 12.88 ± 0.70 | Predicted | [2] |

| Melting Point | Not available | - | - |

| Solubility | Not available | - | - |

Note: The boiling point, density, and pKa values are predicted based on computational models and have not been experimentally verified in the available literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 10-Hydroxyneoline are not available in the cited literature. However, standard methodologies for determining these properties for natural products are well-established.

General Protocol for Melting Point Determination

A common method for determining the melting point of a crystalline solid is the capillary melting point method.

-

Sample Preparation: The sample of 10-Hydroxyneoline should be thoroughly dried to remove any solvent residues. It should then be finely powdered to ensure uniform heating.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, typically to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point. The sample is observed through a magnifying lens.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

General Protocol for Solubility Determination

The solubility of a compound can be determined qualitatively or quantitatively in various solvents.

-

Sample and Solvent Preparation: A known, excess amount of 10-Hydroxyneoline is added to a known volume of the desired solvent (e.g., water, ethanol, dimethyl sulfoxide (B87167) (DMSO), methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of 10-Hydroxyneoline in the clear, saturated solution is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities, mechanism of action, or signaling pathways associated with 10-Hydroxyneoline. As a diterpene alkaloid from the genus Aconitum, it may share some pharmacological properties with other related compounds, which are known to possess a range of biological effects. However, any such assumptions would require experimental verification.

Conclusion

This technical guide summarizes the available physicochemical data for 10-Hydroxyneoline. While its molecular formula and weight are established, key experimental parameters like melting point and solubility are yet to be reported in the literature. The provided protocols offer general guidance for the experimental determination of these properties. Further research is needed to elucidate the biological profile of 10-Hydroxyneoline, including its potential therapeutic effects and the signaling pathways through which it may act. Such studies will be crucial for unlocking the full potential of this natural product in drug discovery and development.

References

Unveiling the Molecular Architecture of 10-Hydroxyneoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 10-Hydroxyneoline, a complex diterpene alkaloid. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed examination of the spectroscopic data and experimental methodologies that were pivotal in defining its molecular structure.

Introduction

10-Hydroxyneoline is a diterpenoid alkaloid first isolated from Aconitum fukutomei.[1][2] Its molecular formula has been established as C₂₄H₃₉NO₇, with a corresponding molecular weight of 453.57 g/mol .[1][2] The elucidation of its intricate, polycyclic structure was a result of meticulous spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document collates and presents the foundational data and experimental protocols that underpin our current understanding of 10-Hydroxyneoline's structure.

Spectroscopic Data for Structure Elucidation

The determination of the chemical structure of 10-Hydroxyneoline was achieved through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: ¹H NMR Spectroscopic Data for 10-Hydroxyneoline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 10-Hydroxyneoline

| Chemical Shift (δ) ppm | Carbon Type | Carbon Assignment |

| Data not available in search results |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 10-Hydroxyneoline

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| Data not available in search results |

Note: The specific quantitative NMR and MS data from the primary literature were not available in the provided search results. The tables are structured to be populated with this information once obtained.

Experimental Protocols

The successful elucidation of 10-Hydroxyneoline's structure hinged on precise and carefully executed experimental procedures. This section details the methodologies for the key experiments.

Isolation of 10-Hydroxyneoline

The isolation of 10-Hydroxyneoline from its natural source, Aconitum fukutomei, is a critical first step. The general workflow for this process is outlined below.

Caption: General workflow for the isolation of 10-Hydroxyneoline.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A precisely weighed sample of purified 10-Hydroxyneoline is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. These experiments provide information on proton and carbon chemical environments, connectivity, and long-range correlations, which are essential for piecing together the molecular structure.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of 10-Hydroxyneoline is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition: The instrument is calibrated, and data is acquired to determine the accurate mass of the molecular ion, which is used to confirm the elemental composition.

Structure Confirmation

The definitive confirmation of the elucidated structure of 10-Hydroxyneoline would typically involve total synthesis. This process involves the step-by-step construction of the molecule from simple, commercially available starting materials. The successful synthesis of a compound with identical spectroscopic and physical properties to the natural product provides unambiguous proof of its structure. A search for the total synthesis of 10-Hydroxyneoline did not yield any specific results, suggesting that this confirmation may not have been published or is a subject of ongoing research.

The logical relationship for structure elucidation is depicted in the following diagram:

Caption: Logical workflow for the elucidation and confirmation of a natural product structure.

Conclusion

The structure of 10-Hydroxyneoline has been successfully elucidated through the rigorous application of spectroscopic techniques. This technical guide has outlined the foundational data and experimental protocols that are central to understanding its molecular architecture. Further research, particularly in the area of total synthesis, would provide the ultimate confirmation of its structure and could pave the way for the development of novel therapeutic agents based on this complex natural product.

References

The Biosynthetic Pathway of C19-Diterpenoid Alkaloids: A Technical Guide to the Putative Synthesis of 10-Hydroxyneoline

Disclaimer: The specific biosynthetic pathway of 10-Hydroxyneoline has not been fully elucidated in scientific literature. This guide provides a detailed overview of the well-characterized biosynthetic pathway of related C19-diterpenoid alkaloids, such as aconitine, which serves as a putative model for 10-Hydroxyneoline synthesis. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to C19-Diterpenoid Alkaloids

C19-diterpenoid alkaloids are a complex class of natural products found predominantly in plants of the genera Aconitum and Delphinium.[1][2] These compounds are characterized by a highly intricate hexacyclic ring structure and exhibit a wide range of biological activities, from potent toxicity to significant medicinal properties.[1][3] Aconitine, a well-known member of this family, is recognized for its cardiotoxicity and neurotoxicity.[3][4] The biosynthesis of these alkaloids is a multi-step process involving the formation of a C20-diterpene skeleton followed by significant structural modifications, including the loss of a carbon atom to form the characteristic C19 core.[1][5] Understanding this pathway is crucial for the potential biotechnological production of valuable pharmaceuticals.

The Core Biosynthetic Pathway

The biosynthesis of C19-diterpenoid alkaloids begins with the universal precursors of isoprenoids and proceeds through a series of cyclizations, rearrangements, and functional group modifications. The pathway can be conceptually divided into three main stages: formation of the diterpene skeleton, nitrogen incorporation and initial cyclization, and late-stage modifications.

Formation of the Diterpene Skeleton

The journey begins with the synthesis of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.[1][6] GGPP is then cyclized in a two-step process catalyzed by terpene synthases (TPSs):

-

Copalyl Diphosphate (B83284) Synthase (CPS): This enzyme catalyzes the initial cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).[1]

-

Kaurene Synthase-Like (KSL) Enzymes: ent-CPP is then converted by KSL enzymes into various diterpene skeletons, such as ent-kaurene (B36324) and ent-atisene.[1] The ent-atisane skeleton is the direct precursor for the atisine-type C20-diterpenoid alkaloids, which are intermediates in the formation of C19-diterpenoid alkaloids.[5][7]

Nitrogen Incorporation and C20 to C19 Conversion

A key step in the biosynthesis of these alkaloids is the incorporation of a nitrogen atom, which is believed to be derived from ethanolamine, itself originating from the decarboxylation of L-serine.[2][5][8] The C20-diterpene skeleton undergoes a series of oxidations and rearrangements to form the atisine (B3415921) skeleton.[5] This is followed by a crucial step where the C20 skeleton is converted to the C19 skeleton, a process that is not yet fully understood but is a defining feature of this class of alkaloids.[1]

Late-Stage Modifications

The C19 skeleton undergoes a series of extensive modifications, including hydroxylations, acetylations, and methylations, to produce the vast diversity of C19-diterpenoid alkaloids.[9][10] These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), dioxygenases, and various transferases.[2][11][12] It is at this stage that the specific structure of 10-Hydroxyneoline would be formed through a specific hydroxylation event on the neoline (B1670494) core structure.

Key Enzymes and Intermediates

The biosynthetic pathway of C19-diterpenoid alkaloids is orchestrated by a series of specialized enzymes. While not all enzymes in the pathway to 10-Hydroxyneoline have been identified, studies on related compounds in Aconitum and Delphinium have revealed key enzyme families.

| Enzyme Class | Function | Putative Role in 10-Hydroxyneoline Biosynthesis |

| Terpene Synthases (TPS) | Catalyze the formation of the diterpene skeleton from GGPP.[1] | Formation of the initial C20 backbone. |

| Cytochrome P450s (CYPs) | Introduce hydroxyl groups and catalyze other oxidative reactions.[11][12] | Hydroxylation of the neoline core at the C-10 position.[13] |

| 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs) | Catalyze various oxidation reactions. | Potential involvement in late-stage modifications. |

| Acyltransferases | Transfer acyl groups, such as acetyl groups.[9] | Acetylation of hydroxyl groups on the alkaloid scaffold. |

| Methyltransferases | Transfer methyl groups.[9] | Methylation of hydroxyl or amino groups. |

Quantitative Data

Quantitative data on the biosynthesis of C19-diterpenoid alkaloids is limited, but some studies have reported on enzyme kinetics and metabolite concentrations.

Table 1: Kinetic Parameters of a Representative Terpene Synthase

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Limonene Synthase | Geranyl Diphosphate | 7.809 ± 0.678 | 0.0204 | [14] |

Note: This is an example from a related terpenoid pathway to illustrate typical kinetic values.

Table 2: Concentration of Selected Diterpenoid Alkaloids in Aconitum Species

| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Aconitine | A. carmichaelii | Lateral Root | 0.31 - 1.32 (as part of total DDAs) | HPLC | [1] |

| Benzoylmesaconine | A. carmichaelii | Lateral Root | Varies | UPLC-qToF-MS | [1] |

| Fuziline | A. carmichaelii | Lateral Root | Varies | UPLC-qToF-MS | [1] |

Note: DDA stands for diester-diterpenoid alkaloids. Concentrations can vary significantly based on species, ecotype, and processing methods.

Experimental Protocols

The elucidation of the C19-diterpenoid alkaloid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.[1]

Protocol Outline: RNA-Seq for Candidate Gene Discovery

This protocol outlines the general steps for identifying candidate biosynthetic genes using transcriptome sequencing.

-

Plant Material: Collect different tissues (e.g., roots, stems, leaves) from a plant known to produce C19-diterpenoid alkaloids.[9]

-

RNA Extraction: Isolate total RNA from each tissue using a suitable kit.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.[9]

-

Annotate the unigenes against public databases (e.g., NCBI, KEGG).

-

Identify candidate genes belonging to key enzyme families (TPS, P450s, etc.).

-

Perform differential gene expression analysis to find genes upregulated in tissues with high alkaloid accumulation.[9]

-

Protocol Outline: Functional Characterization of a Putative P450 Enzyme in Yeast

This protocol describes the heterologous expression of a candidate P450 gene in yeast to determine its function.[15][16]

-

Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from cDNA.

-

Vector Construction: Clone the P450 gene into a yeast expression vector.

-

Yeast Transformation: Transform the expression vector into a suitable Saccharomyces cerevisiae strain.[17]

-

Microsome Preparation:

-

Grow the transformed yeast culture.

-

Induce protein expression.

-

Harvest the cells and perform cell lysis.

-

Isolate the microsomal fraction, which contains the expressed P450 enzyme, by ultracentrifugation.

-

-

Enzyme Assay:

-

Incubate the microsomal fraction with a putative substrate (e.g., a known intermediate in the pathway).

-

Include necessary co-factors such as NADPH.

-

Stop the reaction and extract the products.

-

-

Product Analysis: Analyze the reaction products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product.[15]

Visualizations

Putative Biosynthetic Pathway of 10-Hydroxyneoline

Caption: Putative biosynthetic pathway leading to 10-Hydroxyneoline.

General Workflow for Enzyme Functional Characterization

References

- 1. benchchem.com [benchchem.com]

- 2. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aconitine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 10. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 11. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]

- 13. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating Plant Biosynthetic Pathways Using Heterologous Gene Expression: Yeast as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 17. Strangers in a foreign land: ‘Yeastizing’ plant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Hydroxyneoline and its Relationship to Other Aconitine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyneoline is a C19-diterpenoid alkaloid that was first isolated from Aconitum fukutomei. As a member of the extensive family of aconitine (B1665448) alkaloids, it shares a complex chemical architecture and potential for biological activity. This technical guide provides a comprehensive overview of 10-Hydroxyneoline, detailing its physicochemical properties, its biosynthetic relationship to other prominent aconitine alkaloids, and available data on its biological effects. This document also outlines the experimental protocols for its isolation and characterization, and presents key information in structured tables and diagrams to facilitate research and drug development efforts.

Introduction to 10-Hydroxyneoline and Aconitine Alkaloids

Aconitine alkaloids are a diverse group of highly toxic diterpenoid and norditerpenoid compounds predominantly found in plants of the genus Aconitum, commonly known as monkshood or wolfsbane. These alkaloids are notorious for their potent cardiotoxicity and neurotoxicity, which primarily result from their interaction with voltage-gated sodium channels.[1][2] Despite their toxicity, various aconitine alkaloids have been investigated for their potential therapeutic properties, including analgesic and anti-inflammatory effects.

The classification of aconitine alkaloids is based on their carbon skeleton. 10-Hydroxyneoline belongs to the C19-norditerpenoid class, which is characterized by a complex hexacyclic ring system. Its discovery and structural elucidation have contributed to a deeper understanding of the chemical diversity within the Aconitum genus.

Physicochemical Properties of 10-Hydroxyneoline

The fundamental physicochemical properties of 10-Hydroxyneoline are summarized in the table below. This information is critical for its extraction, purification, and analytical determination.

| Property | Value | Reference |

| Chemical Formula | C24H39NO7 | [3] |

| Molecular Weight | 453.57 g/mol | [3] |

| CAS Number | 132362-42-6 | [3] |

| Appearance | Amorphous powder | [4] |

| Optical Rotation | [α]D +25.6° (c 0.18, MeOH) | [4] |

Relationship to Other Aconitine Alkaloids: A Biosynthetic Perspective

The biosynthesis of C19-diterpenoid alkaloids is a complex pathway that originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations and rearrangements, the intricate aconitine skeleton is formed. While the precise biosynthetic pathway leading to 10-Hydroxyneoline has not been fully elucidated, it is understood to be derived from a neoline-type precursor. The introduction of a hydroxyl group at the C-10 position represents a key diversification step in the pathway.

The following diagram illustrates a plausible biosynthetic relationship of 10-Hydroxyneoline to other major aconitine alkaloids.

Caption: Proposed biosynthetic relationship of 10-Hydroxyneoline.

Experimental Protocols

Isolation and Purification of 10-Hydroxyneoline from Aconitum fukutomei

The following protocol is based on the original method described by Takayama et al.[4]

Caption: Workflow for the isolation of 10-Hydroxyneoline.

Structural Elucidation

The structure of 10-Hydroxyneoline was determined through extensive spectroscopic analysis. The key techniques employed are listed below.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are crucial for elucidating the complex carbon skeleton and the stereochemistry of the molecule.[5]

Biological Activity and Mechanism of Action

Currently, there is a limited amount of publicly available data on the specific biological activity of 10-Hydroxyneoline. However, based on its structural similarity to other aconitine alkaloids, it is hypothesized to interact with voltage-gated sodium channels.[6] Aconitine and related alkaloids are known to bind to site 2 of the α-subunit of these channels, leading to persistent activation and a subsequent disruption of cellular excitability.[7]

Further research is required to determine the precise pharmacological and toxicological profile of 10-Hydroxyneoline. The table below summarizes the known activity of a selection of related aconitine alkaloids on Nav1.2 channels for comparative purposes.

| Alkaloid | Inhibition of Nav1.2 at 10 µM | Reference |

| Pyroaconitine | 57% | [6] |

| Ajacine | 48% | [6] |

| Septentriodine | 44% | [6] |

| Delectinine | 42% | [6] |

| Aconitine | ~25% (moderate) | [6] |

| Lycoctonine | ~22% (moderate) | [6] |

Signaling Pathways

The primary signaling pathway affected by aconitine alkaloids is the regulation of ion flux through voltage-gated sodium channels, which in turn modulates cellular membrane potential and excitability. The persistent activation of these channels leads to a cascade of downstream effects, including calcium influx, neurotransmitter release, and ultimately, cellular dysfunction and apoptosis in various cell types. The specific signaling pathways modulated by 10-Hydroxyneoline remain to be investigated.

The following diagram illustrates the general mechanism of action of aconitine-type alkaloids on voltage-gated sodium channels.

Caption: General mechanism of action of aconitine alkaloids.

Conclusion and Future Directions

10-Hydroxyneoline is a structurally interesting C19-diterpenoid alkaloid from Aconitum fukutomei. While its physicochemical properties and a method for its isolation have been established, there is a significant gap in the understanding of its biological activity and mechanism of action. Future research should focus on:

-

Pharmacological Screening: A comprehensive evaluation of the effects of 10-Hydroxyneoline on various cellular targets, with a primary focus on different subtypes of voltage-gated sodium channels.

-

Toxicological Studies: Determination of the acute and chronic toxicity of 10-Hydroxyneoline to assess its safety profile.

-

Biosynthetic Pathway Elucidation: Detailed studies to confirm the precise biosynthetic origin of 10-Hydroxyneoline and its relationship to other aconitine alkaloids.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of 10-Hydroxyneoline to explore how modifications to its structure affect its biological activity.

A deeper understanding of 10-Hydroxyneoline will not only contribute to the broader knowledge of aconitine alkaloids but may also unveil novel pharmacological tools or lead compounds for drug development.

References

- 1. google.com [google.com]

- 2. 10-Hydroxyneoline, CAS No. 132362-42-6 - iChemical [ichemical.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Preliminary Biological Screening of 10-Hydroxyneoline

To: Researchers, scientists, and drug development professionals

Subject: Comprehensive Overview of the Preliminary Biological Screening of 10-Hydroxyneoline

Introduction

10-Hydroxyneoline is a diterpene alkaloid that has been isolated from the plant Aconitum fukutomei.[1][2] As a member of the Aconitum alkaloids, a class of natural products known for their diverse and potent pharmacological activities, 10-Hydroxyneoline presents a subject of interest for preliminary biological investigation.[2][3][4] This document aims to provide a technical guide based on currently available information regarding its biological screening.

It is important to note that while the broader class of Aconitum alkaloids has been studied for various biological effects, including cardiovascular, neurological, immunological, and anti-cancer activities, specific and detailed screening data for 10-Hydroxyneoline is limited in the public domain.[2][3][4] This guide, therefore, synthesizes the available information and provides a framework for potential future research based on the activities of related compounds.

Quantitative Data Summary

Currently, there is a notable absence of publicly available quantitative data from the preliminary biological screening of 10-Hydroxyneoline. No specific IC50, EC50, or other quantitative metrics for its activity against various biological targets have been reported in the reviewed literature. The general class of Aconitum alkaloids is known to possess a range of biological activities, but specific data points for 10-Hydroxyneoline are not available.[2][3][4]

Potential Areas for Biological Screening

Given the known activities of other Aconitum alkaloids, the following areas represent logical starting points for the preliminary biological screening of 10-Hydroxyneoline.

Cytotoxicity Screening

Aconitum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[3][4] A primary step in the biological evaluation of 10-Hydroxyneoline would be to assess its cytotoxic potential.

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of 10-Hydroxyneoline is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Logical Workflow for Cytotoxicity Screening

Caption: A typical workflow for assessing the cytotoxicity of 10-Hydroxyneoline.

Anti-inflammatory Activity Screening

Inflammation is a key process in many diseases, and natural products are a rich source of anti-inflammatory agents.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for inflammation.

-

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of 10-Hydroxyneoline for 1-2 hours.

-

Inflammatory Stimulus: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.

-

Nitrite (B80452) Measurement: The production of nitric oxide is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound.

Ion Channel Modulation

Some alkaloids are known to interact with ion channels, which are critical for neuronal and cardiac function.

Experimental Protocol: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in live cells.

-

Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific sodium or potassium channel) are used.

-

Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal.

-

Recording Configuration: The patch of membrane can be excised (inside-out or outside-out patch) or the cell can be recorded in the whole-cell configuration.

-

Compound Application: 10-Hydroxyneoline is applied to the bath solution or puffed directly onto the cell.

-

Data Acquisition: Changes in the ion current passing through the channel in response to the compound are recorded and analyzed.

Potential Signaling Pathways for Investigation

Based on the activities of other natural products, several signaling pathways could be relevant for the biological effects of 10-Hydroxyneoline.

Hypothesized Signaling Pathway for Anti-inflammatory Effects

Caption: A potential signaling pathway for the anti-inflammatory effects of 10-Hydroxyneoline.

Conclusion

10-Hydroxyneoline is a diterpene alkaloid from Aconitum fukutomei with currently limited available biological screening data. Based on the known pharmacological profile of the Aconitum alkaloid class, preliminary screening should focus on its cytotoxic, anti-inflammatory, and ion channel modulatory activities. The experimental protocols and potential signaling pathways outlined in this document provide a foundational framework for initiating such investigations. Further research is imperative to elucidate the specific biological activities and mechanisms of action of 10-Hydroxyneoline, which will be crucial in determining its potential for future drug development.

References

Solubility and Stability of 10-Hydroxyneoline for Preclinical Research

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 10-Hydroxyneoline is a diterpenoid alkaloid with the molecular formula C24H39NO7[1][2]. As with many complex natural products, a thorough understanding of its physicochemical properties is fundamental for advancing preclinical and pharmaceutical development. Solubility and stability are critical parameters that influence formulation, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive overview of the known solubility characteristics of 10-Hydroxyneoline and outlines the standard experimental protocols required to rigorously determine its solubility and stability profiles. While specific quantitative data for 10-Hydroxyneoline is not extensively published, this document serves as a methodological framework for its investigation, adhering to industry and regulatory standards.

Solubility Profile of 10-Hydroxyneoline

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and bioavailability. Based on available information, 10-Hydroxyneoline is a lipophilic compound.

Qualitative Solubility

Vendor data indicates that 10-Hydroxyneoline is soluble in a range of common organic solvents. This suggests its classification as a poorly water-soluble compound, a common characteristic of diterpenoid alkaloids[3].

Table 1: Qualitative Solubility of 10-Hydroxyneoline

| Solvent Class | Solvent Name | Solubility | Reference |

| Halogenated | Chloroform | Soluble | [1] |

| Halogenated | Dichloromethane | Soluble | [1] |

| Ester | Ethyl Acetate | Soluble | [1] |

| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Ketone | Acetone | Soluble | [1] |

For practical handling, it is recommended to warm the solution to 37°C or use sonication in an ultrasonic bath to enhance the dissolution of stock solutions[1].

Quantitative Solubility Determination

To support formulation development, a quantitative understanding of solubility in various aqueous and organic media is necessary. The thermodynamic equilibrium solubility should be determined using the gold-standard shake-flask method[4][5]. The following table is a template for presenting such data.

Table 2: Template for Quantitative Equilibrium Solubility Data of 10-Hydroxyneoline at 25°C

| Solvent System | pH (for buffers) | Solubility (µg/mL) | Solubility (µM) | Method |

| Purified Water | ~7.0 | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |

| Phosphate Buffered Saline (PBS) | 7.4 | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |

| Acetate Buffer | 4.5 | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |

| Methanol (B129727) | N/A | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |

| Ethanol | N/A | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |

| Propylene Glycol | N/A | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |

| DMSO | N/A | Data to be determined | Data to be determined | Shake-Flask, HPLC-UV |

Stability Profile of 10-Hydroxyneoline

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light[6]. Forced degradation (stress testing) is a critical component of this process, used to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods[6][7].

Forced Degradation Studies

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to provoke degradation[7]. A degradation target of 5-20% is generally considered optimal to identify primary degradation products without generating overly complex secondary products[7][8].

Table 3: Template for Forced Degradation Study of 10-Hydroxyneoline

| Stress Condition | Reagent/Condition Details | Duration | % Recovery of Parent | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data to be determined | Data to be determined | e.g., Color change |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | Data to be determined | Data to be determined | e.g., Precipitation |

| Oxidation | 3% H₂O₂, RT | 24 h | Data to be determined | Data to be determined | e.g., No change |

| Thermal | 80°C, Solid State | 48 h | Data to be determined | Data to be determined | e.g., Discoloration |

| Photolytic | ICH Q1B Option 2 | 7 days | Data to be determined | Data to be determined | e.g., No change |

Experimental Protocols

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard industry guidelines for determining thermodynamic solubility[4][5][9][10].

-

Preparation: Add an excess amount of solid 10-Hydroxyneoline (e.g., 2-5 mg) to a series of glass vials, ensuring the amount is sufficient to maintain a saturated solution with visible solid remaining at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated stability-indicating HPLC-UV or LC-MS method against a standard curve of known concentrations.

Protocol for Forced Degradation Study

This protocol outlines a standard approach for stress testing based on ICH guidelines[8][11][12].

-

Stock Solution Preparation: Prepare a stock solution of 10-Hydroxyneoline at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

-

Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature, protected from light.

-

Thermal (Solution): Incubate a vial of the stock solution at 60°C.

-

Thermal (Solid): Place a known quantity of solid 10-Hydroxyneoline in an oven at 80°C.

-

Photostability: Expose the stock solution and solid compound to light conditions as specified in ICH Q1B guidelines.

-

-

Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and profile the degradation products that are formed.

Visualized Workflows and Relationships

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Caption: Relationship between stress factors and outcomes in forced degradation.

References

- 1. 10-Hydroxyneoline | CAS:132362-42-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. snscourseware.org [snscourseware.org]

- 12. researchgate.net [researchgate.net]

Unveiling 10-Hydroxyneoline: A Technical Guide on Natural Abundance, Yield, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Core Summary

10-Hydroxyneoline, a C19-diterpenoid alkaloid, is a naturally occurring compound predominantly isolated from the roots of Aconitum fukutomei. This technical guide provides a comprehensive overview of its natural abundance, achievable yields from extraction, and detailed experimental protocols for its isolation and purification. While specific quantitative data on the natural abundance and yield of 10-Hydroxyneoline remains limited in publicly available literature, this document synthesizes the existing knowledge on related compounds and general methodologies applicable to its study. Furthermore, this guide explores the broader context of diterpenoid alkaloid signaling pathways to provide a foundational understanding for future research into the specific mechanisms of 10-Hydroxyneoline.

Data Presentation: Natural Abundance and Yield

Quantitative data for 10-Hydroxyneoline is not extensively reported. The table below presents a general overview of diterpenoid alkaloid content in Aconitum species to provide a contextual framework. The concentration of these alkaloids can vary significantly based on the plant species, geographical location, harvesting time, and the specific plant part utilized.

| Plant Species | Plant Part | Alkaloid Type | Compound Example | Reported Content/Yield | Analytical Method |

| Aconitum carmichaeli | Lateral Roots (Fu-Zi) | Diester Diterpenoid Alkaloids (DDAs) | Aconitine, Mesaconitine, Hypaconitine | Varies significantly with processing; raw forms contain higher levels.[1] | HPLC, LC-MS[1][2][3][4] |

| Aconitum carmichaeli | Lateral Roots (Fu-Zi) | Monoester Diterpenoid Alkaloids (MDAs) | Benzoylaconine, Benzoylmesaconine | Increases after processing of raw material.[1] | HPLC, LC-MS[1][2][3][4] |

| Aconitum vilmorinianum | Roots | Diterpenoid Alkaloids | Talatisamine, Yunaconitine, Vilmorrianine A | Contents vary, but UPLC-MS/MS methods are established for quantification.[4] | UPLC-MS/MS[4] |

| Aconitum pendulum | Various Tissues | Diterpenoid Alkaloids | General C19-DAs | DAs are distributed in different tissues at varying contents.[5] | Metabolite Profiling and Transcriptome Analysis[5] |

| Aconitum coreanum | Crude Extract | Various Alkaloids | GFO, GFQ, GFZ, hetisinone, hetisine, GFAA | Isolation via HSCCC yielded purities of 91.1-97.6%.[6] | HSCCC with ELSD[6] |

Experimental Protocols

Extraction of Total Alkaloids from Aconitum Plant Material

This protocol outlines a general procedure for the initial extraction of total alkaloids from dried and powdered plant material.

Materials:

-

Dried and powdered roots of Aconitum fukutomei

-

Methanol (B129727) (MeOH)

-

Ammonia (B1221849) solution (NH4OH)

-

Hydrochloric acid (HCl)

-

Diethyl ether or Chloroform (B151607)

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Macerate the powdered plant material (e.g., 1 kg) with an ammonia-methanol solution (e.g., 1% NH4OH in MeOH) at room temperature for a period of 24-48 hours. This basification step is crucial for the efficient extraction of alkaloids.

-

Filter the mixture and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidify the crude extract with a dilute HCl solution (e.g., 2-5%) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.

-

Wash the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove pigments, fats, and other non-alkaloidal impurities.

-

Basify the aqueous layer with an ammonia solution to a pH of approximately 9-10. This will precipitate the alkaloids.

-

Extract the precipitated alkaloids with a suitable organic solvent such as chloroform or a chloroform-methanol mixture.

-

Combine the organic extracts and concentrate them to dryness to yield the total alkaloid fraction.

Isolation and Purification of 10-Hydroxyneoline

The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds like 10-Hydroxyneoline. Chromatographic techniques are essential for this purpose.

Materials:

-

Total alkaloid extract

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane, acetone (B3395972) in various gradients)

-

Thin Layer Chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

-

Fractions collector

Procedure:

-

Column Chromatography on Silica Gel:

-

Subject the total alkaloid extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor the separation using TLC. Combine fractions with similar TLC profiles.

-

-

Gel Filtration on Sephadex LH-20:

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or chloroform-methanol mixtures) to separate compounds based on their molecular size.

-

-

Preparative HPLC (Optional):

-

For final purification to achieve high purity, preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients with additives like formic acid or trifluoroacetic acid) can be employed.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC).

-

Mandatory Visualization

Caption: General workflow for the isolation of 10-Hydroxyneoline.

Signaling Pathways

Specific signaling pathways involving 10-Hydroxyneoline have not been elucidated in the current body of scientific literature. However, research on other Aconitum alkaloids provides insights into potential mechanisms of action. Diterpenoid alkaloids are known to interact with various cellular targets, including ion channels and signaling pathways related to inflammation and apoptosis.[7][8][9][10]

For instance, some Aconitum alkaloids have been shown to modulate the Nrf2-mediated signaling pathway, which is involved in the regulation of antioxidant and detoxification genes.[7] This pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of genes encoding for protective proteins.

Caption: Postulated Nrf2-mediated signaling pathway for Aconitum alkaloids.

Further research is imperative to determine if 10-Hydroxyneoline engages with this or other signaling pathways to exert its biological effects. The structural similarities to other C19-diterpenoid alkaloids suggest that it may possess interesting pharmacological properties worthy of investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS multi-index content determination and chemometric analysis of the cultivated Radix Aconitum Vilmoriniani [yndxxb.ynu.edu.cn]

- 5. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparative isolation and purification of chemical components from Aconitum coreanum by high-speed counter-current chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diterpene alkaloids from the roots of Aconitum moldavicum and assessment of Nav 1.2 sodium channel activity of aconitum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 10-Hydroxyneoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 10-Hydroxyneoline, a diterpene alkaloid isolated from Aconitum fukutomei. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the peer-reviewed publication: Takayama, H., et al. (1990). Two New Diterpene Alkaloids, 10-Hydroxyneoline and 14-O-Acetyl-10-hydroxyneoline, from Aconitum fukutomei. Journal of Natural Products, 53(4), 936-939.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of 10-Hydroxyneoline as C₂₄H₃₉NO₇.

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 453 | 16 |

| [M-OH]⁺ | 436 | 100 |

Infrared (IR) Spectroscopy Data

The infrared spectrum of 10-Hydroxyneoline exhibits characteristic absorption bands indicative of its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3450 | O-H (hydroxyl groups) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H-NMR (Proton NMR) Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.28 | d | 5.2 |

| H-2 | 2.06 | d | 15.7 |

| H-3 | 2.50 | dd | 15.7, 6.1 |

| H-5 | 4.10 | d | 6.1 |

| H-6 | 3.98 | t | 4.9 |

| H-7 | 2.02 | br s | |

| H-9 | 2.06 | d | 5.2 |

| H-14 | 4.15 | t | 4.9 |

| H-15 | 2.50 | dd | 15.7, 6.1 |

| H-17 | 4.88 | s | |

| N-CH₂CH₃ | 1.13 | t | 7.2 |

| OCH₃-1 | 3.38 | s | |

| OCH₃-6 | 3.31 | s | |

| OCH₃-16 | 3.35 | s | |

| OCH₃-18 | 3.34 | s |

¹³C-NMR (Carbon-13 NMR) Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 84.1 |

| 2 | 26.5 |

| 3 | 34.9 |

| 4 | 39.1 |

| 5 | 50.1 |

| 6 | 82.6 |

| 7 | 45.1 |

| 8 | 76.9 |

| 9 | 49.3 |

| 10 | 81.1 |

| 11 | 51.9 |

| 12 | 29.5 |

| 13 | 44.1 |

| 14 | 75.8 |

| 15 | 38.0 |

| 16 | 82.3 |

| 17 | 61.5 |

| 19 | 57.0 |

| 20 | Not Reported |

| N-CH₂CH₃ | 49.1 |

| N-CH₂CH₃ | 13.6 |

| OCH₃-1 | 56.4 |

| OCH₃-6 | 58.1 |

| OCH₃-16 | 56.2 |

| OCH₃-18 | 59.2 |

Experimental Protocols

The spectroscopic data for 10-Hydroxyneoline were obtained using the following methodologies as described by Takayama et al. (1990):

-

Isolation: The aerial parts of Aconitum fukutomei were collected and extracted with methanol. The crude extract was subjected to a series of chromatographic separations, including silica (B1680970) gel and alumina (B75360) column chromatography, to yield pure 10-Hydroxyneoline.

-

Mass Spectrometry: High-resolution electron impact mass spectra (HREIMS) were recorded on a JEOL JMS-DX303 mass spectrometer.

-

Infrared Spectroscopy: IR spectra were measured on a Hitachi 260-30 infrared spectrophotometer in chloroform (B151607) (CHCl₃).

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were obtained on a JEOL JNM-GX500 spectrometer, operating at 500 MHz for proton and 125 MHz for carbon-13. Spectra were recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like 10-Hydroxyneoline.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

Methodological & Application

Application Notes: Extraction of 10-Hydroxyneoline from Aconitum Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction and isolation of 10-Hydroxyneoline, a diterpenoid alkaloid, from the roots of Aconitum species. While 10-Hydroxyneoline has been specifically isolated from Aconitum fukutomei, the methodologies presented here are based on established principles for diterpenoid alkaloid extraction from the Aconitum genus and are broadly applicable. These protocols are intended for use in a controlled laboratory environment by trained personnel.

Introduction

10-Hydroxyneoline is a C19-diterpenoid alkaloid identified in Aconitum fukutomei. The Aconitum genus is a rich source of structurally complex diterpenoid alkaloids, which exhibit a wide range of potent biological activities. Due to their therapeutic potential and inherent toxicity, robust and efficient methods for their extraction, isolation, and characterization are critical for further research and drug development. The protocol outlined below follows a standard workflow for alkaloid isolation, including sample preparation, solvent extraction, acid-base partitioning for purification, and chromatographic separation.

Data Summary of Extraction Parameters

The successful extraction of diterpenoid alkaloids from Aconitum species is dependent on several key parameters. The following table summarizes typical conditions reported in the literature for various Aconitum species, which can be used as a starting point for optimizing the extraction of 10-Hydroxyneoline.

| Parameter | Typical Range / Solvents | Purpose | Species Example (for general alkaloids) | Citation |

| Plant Material | Dried, powdered roots | Increase surface area for extraction | Aconitum baicalense, A. coreanum | [1] |

| Defatting Solvent | n-Hexane, Petroleum Ether | Removal of lipids and non-polar compounds | Aconitum baicalense | [1] |

| Extraction Solvent | 70-95% Ethanol, Methanol (B129727) (often with aqueous ammonia) | Extraction of total alkaloids | Aconitum baicalense, Aconitum roots | [1][2] |

| Extraction Method | Maceration, Reflux, Sonication | Efficiently extract alkaloids from plant matrix | Aconitum coreanum | [3] |

| Acid for Partitioning | 2% Hydrochloric Acid, Dilute Sulfuric Acid | Protonate alkaloids to form water-soluble salts | Aconitum baicalense | [1] |

| Base for Partitioning | Aqueous Ammonia (B1221849), Sodium Hydroxide Solution (to pH 9-10) | Deprotonate alkaloids to their free-base form for organic solvent extraction | Aconitum baicalense | [1] |

| Final Extraction Solvent | Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297) | Extract free-base alkaloids from the aqueous phase | Aconitum ba.icalense | [1] |

| Primary Purification | Column Chromatography (Silica Gel, Alumina) | Separation of total alkaloids into fractions | General Aconitum species | [2] |

| Secondary Purification | Preparative HPLC, Counter-Current Chromatography | Isolation of pure individual alkaloids | Aconitum coreanum | [3] |

Experimental Protocols

The following is a detailed, multi-step protocol for the extraction and isolation of 10-Hydroxyneoline.

Protocol 1: Extraction of Total Alkaloids

This protocol focuses on the initial extraction and enrichment of the total alkaloid fraction from the plant material.

1.1. Plant Material Preparation:

-

Obtain authenticated roots of the desired Aconitum species.

-

Thoroughly wash the roots to remove soil and debris.

-

Dry the roots in a well-ventilated area or a drying oven at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.

-

Grind the dried roots into a fine powder (approximately 40-60 mesh) using a laboratory mill.

1.2. Defatting:

-

Place the powdered root material (e.g., 1 kg) in a large vessel.

-

Add a non-polar solvent such as n-hexane or petroleum ether at a solid-to-solvent ratio of 1:5 (w/v).

-

Macerate the mixture at room temperature for 24 hours with occasional stirring.

-

Filter the mixture and discard the solvent.

-

Repeat the defatting process two more times to ensure complete removal of lipids.

-

Air-dry the defatted plant material to remove residual solvent.

1.3. Alkaloid Extraction:

-

Transfer the defatted powder to an extraction vessel.

-

Add 95% ethanol, slightly basified with aqueous ammonia (e.g., 1% v/v), at a 1:10 (w/v) ratio. The basic environment ensures the alkaloids are in their free-base form, enhancing their solubility in ethanol.

-

Extract the mixture at room temperature for 24 hours with continuous stirring. For improved efficiency, reflux extraction at 60-70°C for 2-4 hours or ultrasonic-assisted extraction can be employed.

-

Filter the extract and collect the filtrate.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the ethanolic extracts.

1.4. Concentration:

-

Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature below 50°C. This will yield a dark, viscous crude extract.

1.5. Acid-Base Partitioning:

-

Dissolve the crude extract in a 2% hydrochloric acid solution.

-

Transfer the acidic solution to a separatory funnel and wash it with ethyl acetate or chloroform (3 x volume of the aqueous layer) to remove neutral and weakly acidic impurities. Discard the organic layer.

-

Adjust the pH of the remaining aqueous layer to 9-10 using a concentrated ammonia solution. This will precipitate the alkaloids in their free-base form.

-

Extract the alkaline solution exhaustively with chloroform or dichloromethane (e.g., 5 x volume of the aqueous layer).

-

Combine all the organic fractions.

-

Wash the combined organic extract with distilled water until the aqueous washing is neutral (pH ~7).

-

Dry the organic extract over anhydrous sodium sulfate (B86663) and then filter.

-

Evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Protocol 2: Chromatographic Purification of 10-Hydroxyneoline

This protocol describes the separation of individual alkaloids from the total alkaloid extract.

2.1. Column Chromatography (Initial Separation):

-

Prepare a silica (B1680970) gel (100-200 mesh) column using a suitable solvent system. A common starting point is a gradient of chloroform and methanol.

-

Dissolve the total alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

After the solvent has evaporated, load the dried silica gel with the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., from 0.5% to 20% methanol in chloroform).

-

Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC), visualizing the spots with Dragendorff's reagent.

-

Combine fractions containing compounds with similar TLC profiles.

2.2. Further Purification (e.g., Preparative HPLC):

-

Subject the fractions containing the target compound (10-Hydroxyneoline) to further purification using preparative High-Performance Liquid Chromatography (HPLC).

-

A typical system would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often containing a modifier like formic acid or triethylamine (B128534) to improve peak shape).

-

The purity of the isolated 10-Hydroxyneoline should be confirmed using analytical HPLC and its structure elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Workflow Diagram

Caption: General Workflow for 10-Hydroxyneoline Extraction.

References

Application Note: Quantification of 10-Hydroxyneoline Using a Proposed High-Performance Liquid Chromatography (HPLC) Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxyneoline is a diterpenoid alkaloid found in plants of the Aconitum genus. Like other aconitine-type alkaloids, it is of significant interest to researchers for its potential pharmacological activities. Accurate and precise quantification of 10-Hydroxyneoline is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 10-Hydroxyneoline.

Principle

This method utilizes a reversed-phase C18 column to separate 10-Hydroxyneoline from other components in the sample matrix. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent. Detection and quantification are performed using a UV detector, leveraging the chromophoric properties of the analyte.

Experimental Protocol

1. Equipment and Reagents

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC vials

-

-

Reagents:

-

10-Hydroxyneoline reference standard (purity ≥98%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium (B1175870) bicarbonate (analytical grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

2. Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis of 10-Hydroxyneoline.

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-50% B; 25-30 min: 50-80% B; 30-35 min: 80% B; 35-36 min: 80-20% B; 36-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

3. Preparation of Solutions

-

Mobile Phase A (10 mM Ammonium Bicarbonate): Dissolve an appropriate amount of ammonium bicarbonate in HPLC grade water to make a 10 mM solution. Adjust the pH to the desired value (e.g., 9.0) if necessary, using a suitable acid or base. Filter through a 0.45 µm membrane filter before use.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 10-Hydroxyneoline reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-100 µg/mL.

4. Sample Preparation

-

Plant Material:

-

Grind the dried plant material into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of methanol, and sonicate for 30 minutes.

-

Allow the mixture to stand for 24 hours at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

Biological Samples (e.g., Plasma):

-

To 1 mL of plasma, add 3 mL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter through a 0.45 µm syringe filter into an HPLC vial.

-

5. Method Validation (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. The following table presents hypothetical performance characteristics based on typical values for similar alkaloid analyses.

| Parameter | Hypothetical Value |

| Retention Time | ~15-20 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 95 - 105% |

Visualizations

Experimental Workflow Diagram

Signaling Pathway (Placeholder)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the prompt's requirement, a placeholder diagram illustrating a hypothetical logical relationship is provided below.

References